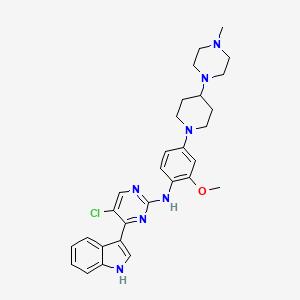
HG-14-10-04
Cat. No. B607944
M. Wt: 532.1 g/mol
InChI Key: HRYNCLKDKCPYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08461170B2
Procedure details


As an alternate procedure to the compound described in Example 10, a solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (INTERMEDIATE 2) (3.67 g, 13.89 mmol), 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (INTERMEDIATE 27) (4.23 g, 13.89 mmol), and PTSA monohydrate (6.6 g, 34.7 mmol) in n-pentanol (56 mL) was heated in an oil bath at 140° C. overnight. The reaction mixture was cooled to RT. Hunig's base (10 mL) was added. Concentration in vacuo removed the solvent, and the residue was loaded to silica gel column and eluted with 10% MeOH, 1% NH4OH in CH2Cl2. The collected fractions were concentrated and the residue was triturated with diethyl ether. Filtration afforded the solid and it was dissolved in a mixture of CH2Cl2 (100 mL) and MeOH (500 mL). Concentration in vacuo reduced the solvent volume to 70 mL and filtration yielded the solid as the title compound (3.9 g, 53% yield).
Name
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
Quantity
3.67 g
Type
reactant
Reaction Step One

Name
INTERMEDIATE 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
4.23 g
Type
reactant
Reaction Step One


[Compound]
Name
PTSA monohydrate
Quantity
6.6 g
Type
reactant
Reaction Step One





Name
Yield
53%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C@@H:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[N:20]=[C:19]([C:21]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[NH:23][CH:22]=4)[C:18]([Cl:30])=[CH:17][N:16]=3)=[C:10]([O:31][CH3:32])[CH:9]=2)[CH2:4][C@H:3]1F.COC1C=[C:41]([N:43]2[CH2:48]CC(N3CCN(C)CC3)[CH2:45][CH2:44]2)[CH:40]=CC=1N.CCN(C(C)C)C(C)C>C(O)CCCC.C(Cl)Cl.CO>[Cl:30][C:18]1[C:19]([C:21]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[NH:23][CH:22]=2)=[N:20][C:15]([NH:14][C:11]2[CH:12]=[CH:13][C:8]([N:5]3[CH2:6][CH2:7][CH:2]([N:1]4[CH2:45][CH2:44][N:43]([CH3:48])[CH2:41][CH2:40]4)[CH2:3][CH2:4]3)=[CH:9][C:10]=2[O:31][CH3:32])=[N:16][CH:17]=1
|
Inputs


Step One
|
Name
|
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
|
|
Quantity
|
3.67 g
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H]1[C@@H](CN(CC1)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl)OC)F
|
|
Name
|
INTERMEDIATE 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H]1[C@@H](CN(CC1)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl)OC)F
|
|
Name
|
|
|
Quantity
|
4.23 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(N)C=CC(=C1)N1CCC(CC1)N1CCN(CC1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(N)C=CC(=C1)N1CCC(CC1)N1CCN(CC1)C
|
[Compound]
|
Name
|
PTSA monohydrate
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed the solvent
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 10% MeOH, 1% NH4OH in CH2Cl2
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The collected fractions were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated with diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded the solid and it
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
to 70 mL and filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=NC1)NC1=C(C=C(C=C1)N1CCC(CC1)N1CCN(CC1)C)OC)C1=CNC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.9 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
